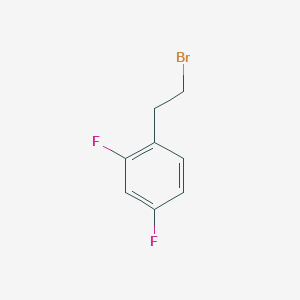

2,4-Difluorophenethyl bromide

Vue d'ensemble

Description

2,4-Difluorophenethyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a bromine atom attached to the ethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Difluorophenethyl bromide can be synthesized through several methods. One common method involves the bromination of 2,4-difluorophenethyl alcohol. The reaction typically uses hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluorophenethyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form

Activité Biologique

2,4-Difluorophenethyl bromide is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and effects on different biological systems.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the bromination of 2,4-difluorophenethyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, the compound's structure can be elucidated through its and NMR spectra, which provide insights into the hydrogen and carbon environments within the molecule .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

- Cell Lines Tested : The compound was evaluated against human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231) cell lines.

- IC50 Values : The IC50 values ranged from 25 µM to 35 µM across different cell lines, indicating moderate cytotoxicity .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. Studies suggest that it may interfere with mitochondrial function and induce oxidative stress in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard microdilution methods against a panel of 13 microorganisms.

- Comparative Efficacy : The compound exhibited antibacterial activity comparable to ciprofloxacin against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity:

- Fungal Strains Tested : It was tested against Candida species including C. albicans and C. glabrata.

- Results : The compound showed promising antifungal activity with MIC values indicating effectiveness similar to that of fluconazole .

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the in vivo efficacy of this compound in inhibiting tumor growth:

- Model Used : Mice bearing xenografts of human breast cancer cells.

- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Spectrum Analysis

Another study focused on the antimicrobial spectrum of this compound:

- Methodology : A series of dilutions were performed to assess the compound's effectiveness against various pathogens.

- Outcomes : The results indicated that the compound had broad-spectrum activity against both bacterial and fungal strains, highlighting its potential for dual application in treating infections .

Propriétés

IUPAC Name |

1-(2-bromoethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBJMWJOKSSURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461625 | |

| Record name | 2,4-difluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214618-54-9 | |

| Record name | 2,4-difluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.